Azepane-2-carboxylic acid

Descripción general

Descripción

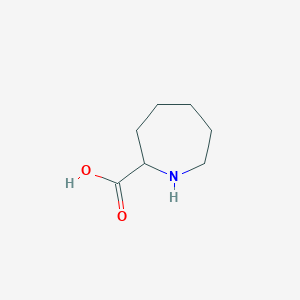

Azepane-2-carboxylic acid is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure

Mecanismo De Acción

- These nucleophiles participate in ring-opening reactions, leading to the formation of various biologically active molecules .

- Additionally, protic or Lewis acids can activate the azepane ring, leading to the formation of aziridinium ions that readily react with nucleophiles .

Target of Action

Mode of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

Azepane-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with glutamine synthetase, an enzyme that catalyzes the conversion of glutamate to glutamine. This interaction involves the activation of the carboxylate group of this compound, facilitating its conversion to an acyl phosphate intermediate, which is then converted to an amide . Additionally, this compound can form complexes with metal ions, influencing its reactivity and stability in biochemical environments .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of certain proteases by forming stable complexes with their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote beneficial effects, such as improved metabolic activity and reduced oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity, inflammation, and organ damage . Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid metabolism. It interacts with enzymes such as glutamine synthetase and asparagine synthetase, influencing the synthesis and degradation of amino acids . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is known to localize in the cytoplasm and mitochondria, where it interacts with various enzymes and regulatory proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for its role in cellular metabolism and signaling pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azepane-2-carboxylic acid can be synthesized through several methods. One common approach involves the Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates, followed by selective reduction of the amide carbonyl group. Another method includes Pd/LA-catalyzed reactions that proceed smoothly under extremely mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Análisis De Reacciones Químicas

Types of Reactions: Azepane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the azepane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Azepane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: Azepane derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antidiabetic activities.

Industry: this compound is used in the production of various pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

Azepane: A cyclic secondary amine with the formula (CH₂)₆NH.

Azepine: A seven-membered heterocyclic compound with one nitrogen atom.

Benzodiazepine: A fused bicyclic compound containing a benzene ring and a diazepine ring.

Uniqueness: Azepane-2-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group allows for a wide range of chemical modifications and applications, making this compound a valuable compound in various fields of research and industry.

Propiedades

IUPAC Name |

azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFURXRZISKMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292887 | |

| Record name | Azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5227-53-2 | |

| Record name | Azepan-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5227-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005227532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5227-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Azepane-2-carboxylic acid interesting for peptide research?

A1: this compound is a seven-membered cyclic amino acid. Introducing cyclic amino acids into peptides is a valuable strategy for enhancing structural rigidity. [] This increased rigidity can lead to improved stability, binding affinity, and resistance to enzymatic degradation in peptides designed for therapeutic or research purposes.

Q2: What is the most common synthetic approach to obtain this compound?

A2: The synthesis of this compound often starts with cycloheptanone. One method utilizes microwave irradiation to facilitate the formation of the this compound dimer. Subsequent hydrolysis with a strong acid then yields the desired this compound. []

Q3: Are there enantioselective syntheses for this cyclic amino acid?

A3: Yes, researchers have developed asymmetric syntheses for enantiopure 7-substituted Azepane-2-carboxylic acids. One such approach utilizes (S)-tribenzyl glutamic acid γ-aldehyde as a starting material. This aldehyde undergoes a Horner–Wadsworth–Emmons reaction, followed by a palladium-catalyzed double-bond hydrogenation and hydrogenolysis, ultimately leading to the desired enantiopure this compound derivatives. [, ]

Q4: What is the significance of the 7-position in this compound derivatives?

A4: The 7-position in this compound offers a site for introducing various substituents. These modifications at the 7-position can significantly impact the conformational preferences of the cyclic amino acid. [, ] Controlling the conformation can be crucial for dictating how the this compound interacts with other molecules, particularly in the context of peptide design.

Q5: What analytical techniques are commonly used in the synthesis and characterization of this compound and its derivatives?

A5: While the provided abstracts do not specify the analytical techniques, it is standard practice in organic synthesis to utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation. Furthermore, techniques like chiral High-Performance Liquid Chromatography (HPLC) are crucial for determining the enantiomeric purity of synthesized compounds, especially in the context of asymmetric synthesis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)

![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)